molecular formula C21H18N4O3S B2952232 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide CAS No. 516451-56-2

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No.: B2952232
CAS No.: 516451-56-2
M. Wt: 406.46
InChI Key: OIZNDNWPXYXQJB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold linked to a sulfanylacetamide group substituted with a 4-methyl-[1,2,4]triazolo[4,3-a]quinoline moiety. This compound combines structural elements known for pharmacological relevance:

  • Benzodioxin subunit: Associated with anti-inflammatory and antimicrobial activity, as demonstrated in related compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed potency comparable to ibuprofen in carrageenan-induced rat paw edema assays .
  • Sulfanylacetamide linker: Enhances metabolic stability and bioavailability compared to simpler thioether analogs .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-10-14-4-2-3-5-16(14)25-20(13)23-24-21(25)29-12-19(26)22-15-6-7-17-18(11-15)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNDNWPXYXQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of the compound involves several key steps:

  • Preparation of Benzodioxin Derivative : The starting material is N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to form N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Formation of Acetamide Derivative : This intermediate is further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride as a base to yield the target compound .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes relevant to metabolic disorders:

  • Acetylcholinesterase (AChE) : Compounds containing the triazole moiety have shown significant inhibition of AChE, which is crucial for treating Alzheimer's disease .
  • α-Glucosidase : Inhibition of this enzyme suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by regulating glucose absorption .

Antioxidant and Antimicrobial Activity

Studies indicate that compounds with similar structures possess antioxidant properties and can inhibit various pathogenic microorganisms:

  • Antioxidant Properties : The presence of the benzodioxin structure contributes to the radical scavenging ability of these compounds.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi, indicating potential as antimicrobial agents .

Case Studies

Several case studies highlight the therapeutic implications of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant AChE inhibition with IC50 values comparable to standard drugs .
Study 2Evaluated the cytotoxic effects on cancer cell lines (e.g., MCF-7), showing promising results for further development as chemotherapeutic agents .
Study 3Investigated antioxidant activity and found that certain derivatives effectively scavenge free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below:

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight Notable Properties Reference
Target Compound 4-methyl-triazoloquinoline sulfanyl group 453.45* Hypothesized kinase inhibition; unconfirmed biological data -
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)triazol-3-yl]sulfanyl}acetamide Furan-2-ylmethyl, pyridinyl 449.47 Enhanced solubility due to polar pyridine; moderate antimicrobial activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Formamido group 335.34 Lower molecular weight; potential for CNS penetration
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Chlorophenylsulfonyl, dimethylphenyl 485.98 Strong antibacterial/antifungal activity (MIC: 8 µg/mL) with low hemolytic effect
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]acetamide Methoxyphenyl-thienopyrimidinone 481.54 Reported antitumor activity in preclinical models

Pharmacological and Biochemical Insights

  • Anti-inflammatory Potential: The benzodioxin-acetamide framework in the target compound shares similarities with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibited anti-inflammatory efficacy comparable to ibuprofen . However, the addition of the triazoloquinoline group may shift activity toward kinase pathways rather than cyclooxygenase inhibition.
  • Antimicrobial Activity: Analogues with sulfonamide or chlorophenyl groups (e.g., compound 7l from ) demonstrate superior antimicrobial activity compared to triazole derivatives. The target compound’s 4-methyl-triazoloquinoline substituent may reduce broad-spectrum efficacy but improve selectivity for resistant strains.
  • Metabolic Stability: Sulfanylacetamide derivatives with pyridine or furan substituents (e.g., ) show improved metabolic stability over non-heterocyclic variants, suggesting the target compound may share this advantage.

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